(3E)-3-[(2,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one
Description
The compound (3E)-3-[(2,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one is a benzopyran-4-one derivative featuring a 2,4-dichlorophenyl substituent at the methylidene position. Its molecular formula is C₁₆H₁₀Cl₂O₂, with a molecular weight of 305.16 g/mol (calculated based on analogous compounds in ).
Properties
IUPAC Name |
(3E)-3-[(2,4-dichlorophenyl)methylidene]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O2/c17-12-6-5-10(14(18)8-12)7-11-9-20-15-4-2-1-3-13(15)16(11)19/h1-8H,9H2/b11-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVLRABRHGSUMF-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C3O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)C3=CC=CC=C3O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(2,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with chromone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The reaction proceeds via the formation of an intermediate chalcone, which then undergoes cyclization to form the desired chromen-4-one derivative.
Industrial Production Methods
Industrial production of (3E)-3-[(2,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(2,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the chromenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromen-4-one derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3E)-3-[(2,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (3E)-3-[(2,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound differs from analogs primarily in the number and position of chlorine atoms on the phenyl ring. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
*XLogP3: Predicted octanol-water partition coefficient (lipophilicity indicator). †Estimated based on the addition of a second chlorine atom to the 4-chloro analog ().
Key Observations:
Chlorine Substitution Effects: The 2,4-dichloro substitution increases molecular weight by ~34.45 g/mol compared to mono-chloro analogs, with a corresponding rise in lipophilicity (XLogP3 ~4.5 vs. 4.0 for mono-chloro compounds) . This enhances membrane permeability, a critical factor in drug design. Steric and electronic effects from the 2,4-dichloro group may alter reactivity in synthesis or binding interactions. For example, electron-withdrawing chlorine atoms could stabilize the methylidene group during condensation reactions ().
Synthetic Methods: Mono-chloro analogs (e.g., 4-chloro derivatives) are synthesized via acid-catalyzed cyclization or nucleophilic addition (). The 2,4-dichloro variant likely follows similar protocols but may require optimized conditions due to increased steric hindrance.
Stereochemical Considerations :
- The E-configuration is conserved across analogs (e.g., ), ensuring consistent spatial orientation of the methylidene group, which is vital for intermolecular interactions.
Biological Activity
(3E)-3-[(2,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one, commonly referred to as 3E-DCMC, is a synthetic organic compound belonging to the class of chromenones. Its unique structure includes a benzopyran core and a dichlorophenyl substituent, which contribute to its biological properties. The molecular formula is CHClO, with a molecular weight of approximately 304.18 g/mol. This article explores the biological activity of 3E-DCMC, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of 3E-DCMC can be represented as follows:
The compound features a double bond between the carbon atoms at positions 3 and 4 of the benzopyran ring, enhancing its reactivity and biological efficacy. The presence of the dichlorophenyl group is significant for its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to 3E-DCMC exhibit significant antimicrobial activity. Preliminary studies suggest that 3E-DCMC may inhibit various bacterial strains and fungi. For instance, derivatives of benzopyran compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .
Anti-inflammatory Effects
The anti-inflammatory potential of 3E-DCMC has been highlighted in several studies. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. Molecular docking studies suggest that 3E-DCMC may interact with enzymes involved in inflammation, providing a basis for its therapeutic use in inflammatory diseases .
Antioxidant Activity
As a flavonoid derivative, 3E-DCMC exhibits antioxidant properties that help neutralize free radicals. This activity is crucial in preventing oxidative stress-related diseases. In vitro assays have demonstrated that it can scavenge reactive oxygen species (ROS), contributing to cellular protection against oxidative damage .
The mechanisms through which 3E-DCMC exerts its biological effects involve several pathways:
- Enzyme Inhibition : It may inhibit specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
- Receptor Interaction : Studies indicate potential interactions with G-protein coupled receptors (GPCRs), influencing various signaling pathways related to inflammation and pain .
- Gene Expression Modulation : 3E-DCMC may affect the expression levels of genes involved in inflammation and apoptosis through transcription factor modulation .
Case Studies
Several case studies have explored the efficacy of 3E-DCMC in various models:
- Animal Models : In rodent models of inflammation, administration of 3E-DCMC resulted in reduced paw edema and lower levels of inflammatory markers compared to control groups.
- Cell Culture Studies : In vitro studies using human cell lines demonstrated that treatment with 3E-DCMC significantly reduced the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation .
Comparative Analysis with Related Compounds
A comparative analysis with other benzopyran derivatives reveals the unique biological profile of 3E-DCMC:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Coumarin | Basic benzopyran structure | Antimicrobial and antioxidant |
| 7-Hydroxycoumarin | Hydroxylated benzopyran | Anticoagulant and anticancer |
| 6-Methylcoumarin | Methylated variant | Flavoring agent with some antimicrobial properties |
| (3E)-3-[(2,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one | Benzopyran with dichlorophenyl group | Antimicrobial, anti-inflammatory, antioxidant |
This table illustrates that while many benzopyran derivatives share common activities, the specific substitution patterns on the benzopyran core can significantly influence their biological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
